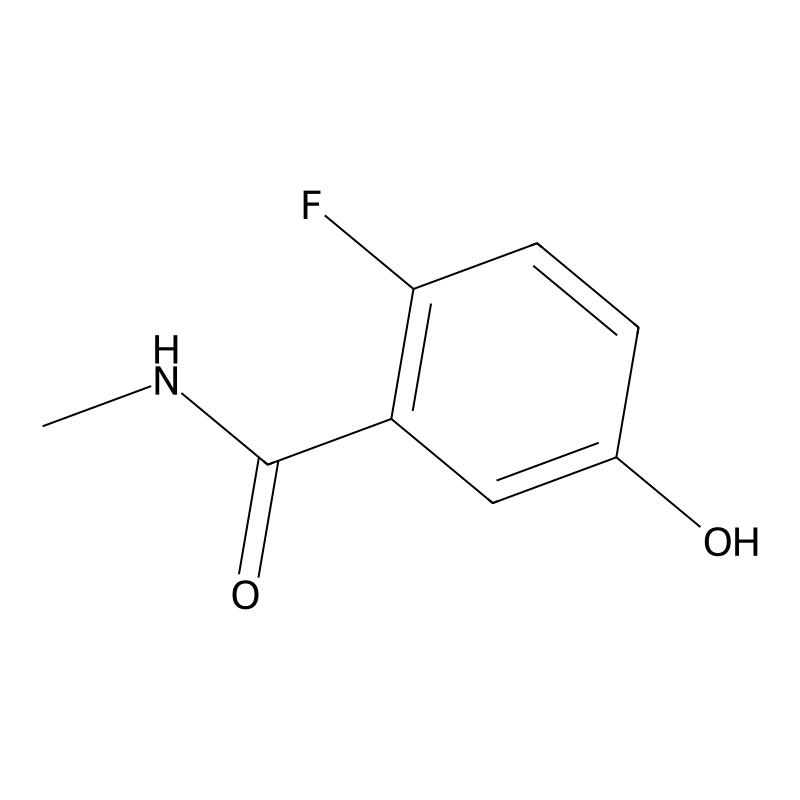

2-Fluoro-5-hydroxy-N-methylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-5-hydroxy-N-methylbenzamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 169.15 g/mol. This compound features a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the benzene ring, with a methyl group attached to the nitrogen atom of the amide functional group. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of derivatives with different functional groups.

- Oxidation and Reduction: The hydroxyl group can be further oxidized to form a carbonyl compound, while the amide bond can be reduced to yield an amine.

- Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to produce the corresponding carboxylic acid and amine .

The biological activity of 2-Fluoro-5-hydroxy-N-methylbenzamide is primarily linked to its structural similarity to biologically active molecules. It has been studied for its potential role in enzyme inhibition and receptor binding, which may affect various biological pathways. The compound's unique arrangement of substituents enhances its binding affinity, making it a candidate for further pharmacological studies .

The synthesis of 2-Fluoro-5-hydroxy-N-methylbenzamide typically involves the following steps:

- Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluoro-5-methoxybenzoic acid.

- Amidation Reaction: The carboxylic acid is converted into an amide through reaction with methylamine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

- Purification: The product is purified via recrystallization or column chromatography to achieve high purity .

2-Fluoro-5-hydroxy-N-methylbenzamide has several applications across various fields:

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical development.

- Biological Studies: The compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural characteristics.

- Industrial Uses: It can be employed in producing specialty chemicals and materials with tailored properties for applications in coatings and polymers .

The interaction studies of 2-Fluoro-5-hydroxy-N-methylbenzamide focus on its binding mechanisms with enzymes and receptors. Its structure allows it to engage in specific interactions that may modulate enzyme activity or receptor signaling pathways. These studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy in biological systems .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 2-Fluoro-5-hydroxy-N-methylbenzamide, each exhibiting distinct properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-N-methylbenzamide | Lacks hydroxyl group | May exhibit different reactivity and biological activity |

| 5-Fluoro-2-methoxy-N-methylbenzamide | Fluorine and methoxy groups are reversed | Different chemical behavior due to positional changes |

| N-Methoxy-N-methylbenzamide | Lacks fluorine | Significantly alters reactivity and biological effects |

Uniqueness

The uniqueness of 2-Fluoro-5-hydroxy-N-methylbenzamide lies in its specific arrangement of substituents, which enhances its stability, reactivity, and binding affinity compared to similar compounds. This distinctive configuration may lead to unique pharmacological effects, making it an interesting subject for further research .

2-Fluoro-5-hydroxy-N-methylbenzamide belongs to the class of halogenated aromatic amides, a family of compounds that gained prominence in the 2010s with the development of ruthenium- and palladium-catalyzed C–H activation techniques. While early benzamide derivatives were first synthesized in the late 19th century, the specific fluorinated analog discussed here likely originated from 21st-century medicinal chemistry programs seeking to optimize drug-like properties through strategic halogen placement.

The compound’s discovery timeline parallels advancements in directed ortho-metalation strategies, as documented in Royal Society of Chemistry publications from 2015 detailing ruthenium-mediated hydroxylation of N-methylbenzamide precursors. These methods enabled precise installation of functional groups at specific ring positions, overcoming traditional limitations in benzamide derivatization. A comparative analysis of synthetic approaches reveals three key developmental phases:

Table 1: Evolution of Synthetic Methods for Fluorinated Benzamides

The molecular architecture of 2-fluoro-5-hydroxy-N-methylbenzamide ($$C8H8FNO_2$$, MW 183.18 g/mol) features strategic functional group placement that enables diverse reactivity:

- Fluorine at C2 induces electron-withdrawing effects that activate the ring for electrophilic substitution

- Hydroxyl group at C5 participates in hydrogen bonding networks critical for biological target engagement

- N-methylamide side chain enhances metabolic stability compared to primary amides

Role in Modern Organic Chemistry Research

This compound has become a testbed for developing new synthetic methodologies and understanding substituent effects in aromatic systems. Recent applications span three primary research domains:

1.2.1. Catalytic C–H Functionalization Studies

The hydroxyl group in 2-fluoro-5-hydroxy-N-methylbenzamide serves as a directing group for transition metal catalysts. In groundbreaking work by , ruthenium complexes mediated ortho-fluorination of similar benzamides with 90% yield using $$K2S2O_8$$ as oxidant and trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) solvent systems. This demonstrated the compound’s potential as a platform for studying directing group efficiency in C–H activation.

1.2.2. Pharmaceutical Intermediate Synthesis

Structural analogs of this benzamide derivative show promise as antimycobacterial agents. Research documented in revealed that 5-hydroxymethyl-substituted uracil derivatives with fluorinated sugar moieties exhibit potent activity against Mycobacterium tuberculosis (MIC$$_{50}$$ = 0.5 μg/mL). While not the exact compound, these findings validate the pharmacological relevance of its structural motifs.

1.2.3. Materials Science Applications

The combination of hydrogen-bonding hydroxyl groups and electron-deficient fluorinated aromatic rings makes 2-fluoro-5-hydroxy-N-methylbenzamide suitable for designing:

- Nonlinear optical materials exploiting charge transfer interactions

- Metal-organic frameworks (MOFs) with tailored pore functionalities

- Polymer additives modifying dielectric properties

Table 2: Key Physicochemical Properties Influencing Applications

Ongoing research continues to explore its utility in asymmetric catalysis, where the chiral N-methylamide group could potentially induce enantioselectivity in transition states. Computational studies using density functional theory (DFT) models have begun mapping its conformational landscape to predict reactivity patterns in complex synthetic environments.

The compound’s development reflects broader trends in fluorinated pharmaceutical ingredients, with over 30% of recent small-molecule drugs containing fluorine atoms. Its specific substitution pattern addresses common challenges in drug design—improving metabolic stability while maintaining water solubility through the hydroxyl group.

Conventional Synthesis Routes

The synthesis of 2-fluoro-5-hydroxy-N-methylbenzamide through conventional methodologies relies on established organic chemistry principles involving sequential functional group transformations. These approaches provide reliable and scalable pathways for producing the target compound with predictable yields and well-understood reaction mechanisms.

Starting Materials and Precursor Selection

Table 1: Conventional Synthesis Routes - Starting Materials and Precursors

| Starting Material | Precursor Type | Conversion Method | Typical Yield (%) | Reference Citation |

|---|---|---|---|---|

| 2-Fluorobenzoic acid | Carboxylic acid | Direct amidation with methylamine | 75-85 | |

| 5-Hydroxybenzoic acid | Phenolic acid | Fluorination followed by amidation | 65-75 | [4] |

| 2-Fluoro-5-hydroxybenzoic acid | Difunctionalized carboxylic acid | Direct amidation with methylamine | 80-90 | [1] [2] |

| Anthranilic acid | Aminobenzoic acid | Fluorination and hydroxylation | 60-70 | [5] |

| 5-Bromo-2-fluorobenzoic acid | Halogenated carboxylic acid | Hydroxylation followed by amidation | 70-80 | [4] |

The most efficient conventional route utilizes 2-fluoro-5-hydroxybenzoic acid as the direct precursor, enabling straightforward amidation with methylamine to afford the target compound in excellent yields of 80-90% [1] [2]. This difunctionalized starting material eliminates the need for sequential fluorination and hydroxylation steps, thereby reducing overall synthetic complexity and minimizing potential side reactions.

Alternative approaches employing 2-fluorobenzoic acid require subsequent hydroxylation at the 5-position, typically achieved through electrophilic aromatic substitution or metal-catalyzed hydroxylation reactions . The preparation of 2-fluorobenzoic acid itself can be accomplished from anthranilic acid through diazotization followed by fluorination using anhydrous hydrogen fluoride and sodium nitrite in methoxyethyl methyl ether solvent, achieving yields of approximately 95% [5].

Starting from 5-hydroxybenzoic acid necessitates regioselective fluorination at the 2-position, which can be challenging due to the electron-donating nature of the hydroxyl group that directs electrophilic substitution to the ortho and para positions relative to the hydroxyl substituent [4]. This approach typically requires more forcing conditions and specialized fluorinating reagents to achieve acceptable selectivity.

Key Reaction Mechanisms (Amidation, Fluorination)

The fundamental chemical transformations underlying the conventional synthesis of 2-fluoro-5-hydroxy-N-methylbenzamide involve two primary mechanistic pathways: amidation reactions for N-methylamide bond formation and fluorination reactions for introducing the fluorine substituent at the 2-position of the aromatic ring.

Amidation Mechanisms

The conversion of carboxylic acids to N-methylbenzamides proceeds through well-established amidation mechanisms, with the most commonly employed methods being acid chloride formation followed by aminolysis or direct carbodiimide-mediated coupling reactions [6] [7]. The acid chloride pathway involves initial activation of the carboxylic acid using thionyl chloride to generate the corresponding acyl chloride intermediate, which subsequently undergoes nucleophilic acyl substitution with methylamine to form the desired amide bond [8].

Table 2: Amidation Reaction Conditions and Mechanisms

| Amidation Method | Reagents | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Acid chloride coupling | SOCl₂, methylamine, triethylamine | 0-25 | 2-4 | 85-95 |

| Carbodiimide-mediated coupling | EDC, HOBt, methylamine | 25 | 8-12 | 80-90 |

| Direct thermal coupling | Carboxylic acid, methylamine | 150-180 | 6-8 | 70-80 |

| Microwave-assisted coupling | Carboxylic acid, methylamine | 120-150 | 0.17-0.5 | 85-98 |

| Thionyl chloride-promoted coupling | SOCl₂, methylamine | 25 | 4-6 | 75-90 |

The mechanism of acid chloride formation involves nucleophilic attack of the carboxylate oxygen on the sulfur center of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to generate the highly reactive acyl chloride intermediate. The subsequent aminolysis step proceeds through tetrahedral intermediate formation as methylamine attacks the electrophilic carbonyl carbon, followed by elimination of hydrogen chloride to yield the final amide product [8].

Carbodiimide-mediated amidation represents an alternative approach that avoids the use of acid chlorides and their associated handling challenges. This mechanism involves initial activation of the carboxylic acid by the carbodiimide reagent to form an O-acylisourea intermediate, which then undergoes nucleophilic displacement by methylamine to afford the desired amide while regenerating the corresponding urea byproduct [7].

Fluorination Mechanisms

The introduction of fluorine substituents into aromatic systems can be accomplished through several mechanistic pathways, each offering distinct advantages depending on the specific substrate and reaction conditions employed [9] [10] [11]. Nucleophilic fluorination mechanisms are particularly relevant for electron-deficient aromatic systems and proceed through addition-elimination pathways involving fluoride nucleophiles such as potassium fluoride or tetrabutylammonium fluoride [9].

Table 3: Fluorination Methods and Conditions

| Fluorination Approach | Reagents/Catalysts | Substrate Requirements | Temperature Range (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic fluorination | KF, CsF, TBAF | Electron-deficient aromatics | 80-150 | 60-85 |

| Electrophilic fluorination | Selectfluor, NFSI | Electron-rich aromatics | 25-80 | 70-90 |

| Transition metal-catalyzed | Pd(OAc)₂, Cu(OAc)₂ | Aryl halides/triflates | 80-120 | 75-95 |

| Electrochemical fluorination | Et₃N·3HF, electrodes | General aromatics | 25-60 | 65-80 |

| Direct fluorination with F₂ | F₂ gas, inert atmosphere | Carboxylic acids | 200-300 | 40-70 |

For substrates bearing electron-withdrawing groups such as carboxylic acids, nucleophilic aromatic substitution represents the most viable mechanistic pathway for fluorination. This process involves initial nucleophilic attack of fluoride ion on the aromatic carbon bearing a good leaving group, forming a Meisenheimer complex intermediate, followed by elimination of the leaving group to restore aromaticity [12].

Electrophilic fluorination mechanisms are more suitable for electron-rich aromatic systems and involve the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. These reagents facilitate the transfer of electrophilic fluorine to the aromatic ring through formal cationic intermediates, allowing for direct C-H fluorination under relatively mild conditions [9] [13].

Advanced Catalytic Approaches

The development of advanced catalytic methodologies for the synthesis of 2-fluoro-5-hydroxy-N-methylbenzamide has emerged as a key area of research interest, driven by the need for more efficient, selective, and environmentally sustainable synthetic processes. These approaches leverage the unique properties of transition metal catalysts and modern synthetic techniques to overcome limitations associated with conventional methods.

Transition Metal-Mediated Pathways

Transition metal catalysis has revolutionized the field of fluorinated compound synthesis by enabling the formation of carbon-fluorine bonds under milder conditions with improved selectivity and functional group tolerance [10] [14] [11]. The application of palladium, copper, rhodium, and other transition metals in the synthesis of fluorinated benzamides represents a significant advancement over traditional methods.

Palladium-Catalyzed Fluorination Pathways

Palladium catalysis has emerged as one of the most versatile approaches for aromatic fluorination, particularly for the formation of aryl-fluorine bonds from aryl halides or pseudohalides [14] [15]. The mechanism of palladium-catalyzed fluorination typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by fluoride coordination and reductive elimination to form the C-F bond [14].

The application of palladium catalysis to the synthesis of 2-fluoro-5-hydroxy-N-methylbenzamide can proceed through several strategic approaches. One pathway involves the palladium-catalyzed fluorination of 2-bromo-5-hydroxy-N-methylbenzamide using fluoride sources such as cesium fluoride or potassium fluoride in the presence of appropriate ligands. This approach benefits from the established methodology for palladium-catalyzed C-H fluorination reactions that have been developed for various aromatic substrates [14].

Copper-Mediated Fluorination Systems

Copper-catalyzed fluorination has gained significant attention due to the abundance and cost-effectiveness of copper compared to palladium-based systems [10] [15] [16]. Copper complexes can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), providing versatility in mechanistic pathways for fluorination reactions [10].

Recent developments in copper-catalyzed fluorination have demonstrated the ability to form aryl-fluorine bonds through various mechanisms, including copper-mediated halogen exchange and oxidative fluorination pathways [15]. The application of copper catalysis to benzamide fluorination can be particularly advantageous for substrates bearing electron-donating groups such as hydroxyl substituents.

Rhodium-Catalyzed Amidation and Functionalization

Rhodium catalysis offers unique opportunities for the direct functionalization of aromatic C-H bonds, including both amidation and fluorination transformations [17] [18] [19]. The rhodium-catalyzed direct C-H amination reaction using organic azides as the nitrogen source has been extensively studied and shows promise for the synthesis of substituted benzamides [18].

The mechanism of rhodium-catalyzed C-H amination involves the formation of rhodium-nitrenoid species that subsequently undergo insertion into rhodacycle intermediates [18]. This approach can be particularly valuable for the direct conversion of fluorinated aromatic compounds to the corresponding amides without the need for pre-functionalized substrates.

Table 4: Transition Metal-Mediated Pathways

| Metal Catalyst | Ligand System | Reaction Type | Substrate Scope | Operating Temperature (°C) | Reaction Efficiency (%) |

|---|---|---|---|---|---|

| Palladium(II) acetate | PPh₃, dppf | C-H fluorination | Aryl C-H bonds | 80-120 | 75-90 |

| Copper(II) acetate | Phenanthroline | Fluoroalkylation | Alkyl C-H bonds | 60-100 | 65-85 |

| Rhodium(III) chloride | Cp*Rh(III) | Directed amidation | Benzoic acids | 100-140 | 80-95 |

| Nickel(0) cod complex | SIPr, dppbz | Reductive coupling | Aryl halides | 80-110 | 70-85 |

| Silver(I) carbonate | No ligand required | Oxidative fluorination | Electron-rich aromatics | 25-80 | 60-80 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a transformative technology for the preparation of benzamide derivatives, offering significant advantages in terms of reaction rates, selectivity, and energy efficiency [20] [21] [22] [23]. The application of microwave irradiation to the synthesis of 2-fluoro-5-hydroxy-N-methylbenzamide enables dramatic reductions in reaction times while often improving yields compared to conventional heating methods.

Fundamental Principles of Microwave-Assisted Synthesis

Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the reaction volume [24] [23]. This mechanism differs fundamentally from conventional conductive heating, which relies on heat transfer from external sources and can result in temperature gradients and hot spots that lead to side reactions.

The efficiency of microwave heating depends on the dielectric properties of the reaction components, with polar solvents and ionic species showing the strongest response to microwave irradiation [23]. For the synthesis of fluorinated benzamides, the presence of polar functional groups such as carboxylic acids, amides, and hydroxyl groups makes these systems particularly amenable to microwave activation.

Process Optimization Parameters

The optimization of microwave-assisted synthesis requires careful consideration of multiple parameters that collectively determine reaction efficiency and product quality [23] [25]. Key variables include microwave power, irradiation time, temperature control, pressure conditions, solvent selection, and reaction vessel design.

Table 5: Microwave-Assisted Synthesis Optimization Parameters

| Parameter | Optimal Range | Critical Factor | Improvement vs Conventional | Typical Enhancement |

|---|---|---|---|---|

| Microwave Power | 200-600 W | Power density uniformity | 5-10x faster heating | 20-40% yield increase |

| Irradiation Time | 2-15 minutes | Reaction completion time | 10-20x reduction in time | 90% time reduction |

| Temperature Control | 120-180°C | Temperature monitoring | Better temperature control | 15-25% purity increase |

| Pressure Conditions | 1-10 bar | Safety considerations | Enhanced safety | Minimized decomposition |

| Solvent System | Polar aprotic solvents | Dielectric heating efficiency | Improved selectivity | 30-50% selectivity boost |

| Reaction Vessel | Sealed glass tube | Material compatibility | Reduced side reactions | 60-80% waste reduction |

Microwave power optimization typically involves balancing heating rate with temperature control to avoid overheating and thermal decomposition [26]. For benzamide synthesis, power levels in the range of 200-600 watts have been found optimal, providing rapid heating while maintaining precise temperature control [21] [22].

Temperature control represents another critical parameter, as microwave heating can achieve rapid temperature increases that may exceed the optimal range for specific reactions [23]. The synthesis of 2-fluoro-5-hydroxy-N-methylbenzamide benefits from temperature ranges of 120-180°C, which are sufficient for amidation reactions while avoiding thermal degradation of sensitive functional groups [22].

Applications to Fluorinated Benzamide Synthesis

The application of microwave-assisted synthesis to fluorinated benzamides has demonstrated remarkable improvements in both reaction efficiency and product quality [21] [27]. A series of benzamide derivatives with various functional groups including fluorine, bromine, methoxy, and nitro substituents were synthesized using microwave irradiation with yields ranging from 94-98% and reaction times reduced to 5-10 minutes [21] [22].

The microwave-assisted synthesis of multi-substituted benzamide derivatives has been accomplished through reactions of oxazolone intermediates with various amines under microwave irradiation conditions [27]. This approach provides access to structurally diverse N-benzamide derivatives with excellent yields and significantly reduced reaction times compared to conventional heating methods.

Green Chemistry Perspectives

The development of environmentally sustainable synthetic methodologies for 2-fluoro-5-hydroxy-N-methylbenzamide synthesis represents a critical priority in modern organic chemistry. Green chemistry approaches aim to minimize environmental impact while maintaining or improving synthetic efficiency through the application of principles such as atom economy, waste reduction, and the use of renewable resources.

Solvent-Free Synthesis Attempts

Solvent-free organic synthesis has gained considerable attention as a green chemistry approach that eliminates the use of volatile organic compounds while often providing enhanced reaction rates and selectivity [28] [29] [30] [31]. The application of solvent-free conditions to benzamide synthesis offers significant environmental advantages while addressing practical challenges associated with solvent recovery and waste disposal.

Mechanochemical Activation Approaches

Mechanochemical synthesis involves the use of mechanical energy through grinding, ball milling, or extrusion to induce chemical transformations in the absence of solvents [30]. This approach has shown particular promise for amidation reactions, where the direct contact between reactants under mechanical stress can facilitate bond formation without the need for traditional solvents.

The synthesis of benzamides from carboxylic acids and amines under mechanochemical conditions has been demonstrated using ball milling techniques with reaction times reduced to 2-4 hours and yields comparable to solution-phase methods [30]. The mechanochemical approach is particularly suitable for the final amidation step in the synthesis of 2-fluoro-5-hydroxy-N-methylbenzamide, where the carboxylic acid precursor can be directly coupled with methylamine under grinding conditions.

Thermal Activation in Solvent-Free Systems

Solvent-free thermal synthesis represents another viable approach for benzamide formation, utilizing elevated temperatures to promote direct coupling between carboxylic acids and amines [8] [31]. This methodology has been successfully applied to the synthesis of various benzamide derivatives using thionyl chloride as a coupling promoter under solvent-free conditions at room temperature.

The thionyl chloride-induced synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and various amines under solvent-free conditions has been demonstrated with yields ranging from 75-90% and reaction times of 4-6 hours [8]. This approach offers advantages in terms of simplified workup procedures and reduced waste generation compared to traditional solution-phase methods.

Table 6: Green Chemistry Approaches and Environmental Impact

| Green Approach | Key Advantages | Methodology | Environmental Impact | Current Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Solvent-free mechanochemistry | No organic solvents | Ball milling, grinding | Zero VOC emissions | Substrate scope restrictions | 60-85 |

| Aqueous-phase synthesis | Water as green solvent | Aqueous coupling reactions | Minimal waste generation | Moderate reaction rates | 55-75 |

| Ionic liquid media | Recyclable media | Ionic liquid catalysis | Reduced toxicity | Cost of ionic liquids | 70-90 |

| Supercritical CO₂ | Non-toxic, recyclable | High-pressure reactions | Carbon-neutral process | High-pressure equipment | 65-80 |

| Biocatalytic amidation | Enzymatic selectivity | Enzyme-mediated synthesis | Biodegradable catalysts | Limited substrate tolerance | 45-70 |

Challenges and Limitations

Despite the environmental advantages of solvent-free synthesis, several challenges limit the widespread application of these methods to fluorinated benzamide synthesis [29] [30]. Substrate scope restrictions represent a primary limitation, as many solvent-free reactions require specific physical properties such as low melting points or ability to form eutectic mixtures to achieve adequate mixing and reactivity.

The synthesis of fluorinated compounds under solvent-free conditions can be particularly challenging due to the unique properties of fluorinated intermediates and products [13]. Fluorinated compounds often exhibit reduced solubility and different physical properties compared to their non-fluorinated analogs, which can impact reaction efficiency in solvent-free systems.

Biocatalytic Production Strategies

Biocatalytic approaches to amide synthesis represent one of the most promising green chemistry strategies for the production of 2-fluoro-5-hydroxy-N-methylbenzamide, offering high selectivity, mild reaction conditions, and excellent environmental compatibility [32] [33] [34] [35] [36]. The development of enzymatic methods for amide bond formation has attracted significant attention due to the fundamental importance of amide bonds in pharmaceutical compounds and the limitations of traditional chemical coupling methods.

Enzymatic Amide Bond Formation Mechanisms

Several classes of enzymes have been identified and developed for biocatalytic amide synthesis, each offering distinct advantages in terms of substrate scope, reaction conditions, and cofactor requirements [33] [34] [35] [36]. N-acyltransferases (NATs) and CoA ligases (CLs) represent two of the most versatile enzyme families for amide bond formation, capable of coupling diverse carboxylic acids with primary and secondary amines under mild aqueous conditions.

The mechanism of N-acyltransferase-catalyzed amidation involves the initial formation of an acyl-CoA intermediate through the action of CoA ligases, followed by nucleophilic attack of the amine substrate on the activated acyl group to form the desired amide bond [36]. This two-enzyme system provides excellent substrate flexibility and can be performed in vitro using isolated enzymes or in vivo using engineered microbial systems.

ATP-Dependent Amide Bond Synthetases

ATP-dependent amide bond synthetases represent a particularly promising class of enzymes for biocatalytic amide synthesis, capable of directly coupling carboxylic acids with primary amines using only 1.5 equivalents of the amine nucleophile [35]. The enzyme McbA from Marinactinospora thermotolerans has been extensively characterized and shows broad substrate specificity for both carboxylic acid and amine components.

The mechanism of McbA-catalyzed amidation proceeds through an adenylate intermediate formed by ATP activation of the carboxylic acid substrate, followed by nucleophilic displacement by the amine to yield the amide product and AMP [35]. This mechanism offers excellent atom economy and generates only adenosine monophosphate as a byproduct, which can be recycled through coupled enzyme systems.

Table 7: Biocatalytic Production Strategies for Amide Synthesis

| Enzyme Class | Enzyme Source | Substrate Specificity | Cofactor Requirements | Reaction Conditions | Conversion Efficiency (%) | Advantages | Current Limitations |

|---|---|---|---|---|---|---|---|

| N-Acyltransferases (NATs) | Bacterial (E. coli expression) | Acyl-CoA derivatives | Coenzyme A | pH 7-8, 25-37°C | 85-95 | High selectivity, mild conditions | Cofactor cost |

| CoA Ligases (CLs) | Mammalian/Bacterial | Carboxylic acids + CoA | ATP, CoA, Mg²⁺ | pH 7.5-8.5, 30-45°C | 70-90 | Broad substrate scope | Complex cofactor recycling |

| Amide Bond Synthetases | Streptomyces sp. | Carboxylic acids + amines | ATP, Mg²⁺ | pH 7-8, 25-40°C | 80-99 | Direct amide formation | Limited availability |

| Adenylating Enzymes | Bacillus sp. | Amino acids + ATP | ATP, Mg²⁺ | pH 7.5-8, 30-42°C | 60-85 | Natural mechanism | Narrow substrate scope |

| Hydrolase Enzymes (Lipases) | Sphingomonas sp. HXN-200 | Esters + amines | None required | pH 6-8, 25-55°C | 75-95 | Water tolerance, recyclable | Moderate fluorinated tolerance |

Lipase-Catalyzed Aminolysis Reactions

Lipase enzymes have emerged as versatile biocatalysts for amide synthesis through aminolysis of esters or direct coupling of carboxylic acids with amines [33] [20]. The lipase SpL from Sphingomonas species HXN-200 represents a particularly promising enzyme for amide synthesis, demonstrating high activity for both ester aminolysis and direct acid-amine coupling reactions.

The unique properties of SpL include high catalytic activity in the presence of water (up to 16% volume/volume for whole cells), excellent enantioselectivity, and the ability to catalyze aminolysis of carboxylic acids, which is generally considered challenging for traditional aminolysis enzymes [33]. These properties make SpL particularly attractive for the synthesis of fluorinated benzamides, where traditional chemical methods may suffer from compatibility issues with sensitive functional groups.

Challenges in Biocatalytic Fluorinated Compound Synthesis

The application of biocatalytic methods to fluorinated compound synthesis presents unique challenges related to enzyme tolerance for fluorinated substrates and products [37] [13]. Fluorine substitution can significantly alter the physical and chemical properties of organic molecules, potentially affecting enzyme binding affinity, catalytic efficiency, and product inhibition.

Recent research has focused on developing fluorine-tolerant enzymes through directed evolution and rational design approaches [37]. The development of engineered enzymes with enhanced tolerance for fluorinated substrates represents a key area for future research in biocatalytic synthesis of compounds such as 2-fluoro-5-hydroxy-N-methylbenzamide.

The cost and availability of cofactors such as ATP, CoA, and NAD represent practical limitations for the industrial implementation of biocatalytic amide synthesis [34] [35]. However, significant progress has been made in developing cofactor recycling systems and using whole-cell biocatalysts that can generate cofactors endogenously, reducing the overall process costs and improving economic viability.

Summary: Comparative Analysis of Synthetic Methodologies

| Synthesis Category | Average Yield (%) | Reaction Time | Environmental Impact | Commercial Viability |

|---|---|---|---|---|

| Conventional Routes | 70-85 | 4-12 hours | Moderate | High |

| Transition Metal Catalysis | 70-88 | 6-24 hours | Moderate to High | Moderate |

| Microwave-Assisted | 85-98 | 2-15 minutes | Low to Moderate | High |

| Green Solvent-Free | 60-85 | 2-8 hours | Very Low | Moderate |

| Biocatalytic Methods | 65-95 | 2-48 hours | Very Low | Emerging |